molecular formula C8H17N3 B13061482 4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine

4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13061482
M. Wt: 155.24 g/mol
InChI Key: XLBVUGDPOPQTTR-UHFFFAOYSA-N
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Description

4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is a chemical compound belonging to the class of 1,4,5,6-tetrahydropyrimidines, which are saturated pyrimidine derivatives of significant interest in medicinal and synthetic chemistry . These scaffolds are recognized for their structural similarity to naturally occurring diamines and are frequently explored for their diverse biological activities. The specific substitution pattern on the tetrahydropyrimidine core, such as the 4,6-diethyl groups in this amine, can finely tune the compound's physicochemical properties, lipophilicity, and interaction with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . Research into tetrahydropyrimidine derivatives has demonstrated their potential in various therapeutic areas. Structurally related compounds have been investigated for their antiparasitic efficacy, with some showing high potency against conditions like coccidiosis . Furthermore, the tetrahydropyrimidine and tetrahydropyridine core structures have been identified in compounds that function as efflux pump inhibitors in Mycobacterium tuberculosis , suggesting a potential role in overcoming multidrug resistance in bacterial infections . The amidine functionality present in this class of molecules is also a key pharmacophore in other pharmacological contexts, such as in antibacterial agents . This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate safety precautions as it has not been tested for human safety.

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C8H17N3/c1-3-6-5-7(4-2)11-8(9)10-6/h6-7H,3-5H2,1-2H3,(H3,9,10,11)

InChI Key

XLBVUGDPOPQTTR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(N=C(N1)N)CC

Origin of Product

United States

Preparation Methods

Cyclization via β-Ketoester and Diamine Condensation

A widely used approach involves the condensation of methyl or ethyl acetoacetate with a diamine such as 1,3-propanediamine or substituted aminopropylamines. The reaction proceeds through aminolysis and subsequent cyclization to yield the tetrahydropyrimidine core.

  • Reaction Conditions:

    • Solvent: Toluene or similar organic solvents.
    • Temperature: Controlled between 25–30 °C during amine addition; elevated to 130–140 °C for cyclization.
    • Pressure: Reduced pressure (2.0–3.5 kPa) during dehydration and distillation steps.
    • Catalysts: Lewis acids such as aluminum chloride, zinc chloride, cupric chloride, iron trichloride, or nickelous chloride are added post-dehydration to promote ring closure.
  • Procedure:

    • Dissolve methyl acetoacetate in toluene at a weight ratio of 1:1 to 1:1.5.
    • Slowly add the diamine (e.g., N-methyl-propylamine or 1,3-propanediamine) at 25–30 °C, controlling the addition rate to manage exothermicity.
    • Stir the reaction mixture for 2–6 hours to complete initial condensation.
    • Perform decompression dehydration at 45–50 °C under 2.0–3.5 kPa to remove water and recycle toluene.
    • Add the catalyst (0.02–0.20 times the weight of methyl acetoacetate) and heat to 130–140 °C for 1–3 hours to promote cyclization.
    • Distill off ethyl acetate byproduct.
    • Cool the reaction mixture to 50–60 °C, then perform vacuum distillation at 20 mmHg and 110–112 °C to isolate the tetrahydropyrimidine product.
  • Yields: Typically above 90%, with examples reporting yields of 91.5% to 96% for closely related tetrahydropyrimidines.

Aminolysis of Esters with Diamines

Another method involves the aminolysis of esters containing ethyl substituents with 1,3-propanediamine in alcoholic solutions. This method yields tetrahydropyrimidines with various substituents at the 2-position, including amino groups.

  • Reaction Conditions:

    • Solvent: Alcoholic solution (e.g., ethanol).
    • Temperature: Elevated temperatures for several hours.
    • Yields: Approximately 60% reported for related tetrahydropyrimidines with unusual 2-position substituents.
  • Mechanism: The ester reacts with the diamine, forming an intermediate that cyclizes to the tetrahydropyrimidine ring.

Cyclization of Organic Acids with Diamines

Cyclization of fatty acids, amino acids, or diphenylacetic acid with 1,3-propanediamine at elevated temperatures can also produce tetrahydropyrimidines, though this method is less commonly applied for the specific 4,6-diethyl derivatives.

Method Starting Materials Solvent Catalyst Temperature (°C) Pressure (kPa) Yield (%) Notes
β-Ketoester + Diamine Condensation Methyl acetoacetate + N-methyl-propylamine Toluene AlCl3, ZnCl2, CuCl2, FeCl3, NiCl2 25–30 (addition), 130–140 (cyclization) 2.0–3.5 (dehydration) 91.5–96 Industrially scalable, high yield, low byproducts
Aminolysis of Esters Ester + 1,3-propanediamine Alcoholic solution None Elevated (hours) Atmospheric ~60 Moderate yield, simple setup
Organic Acid Cyclization Fatty acids or amino acids + 1,3-propanediamine None specified None Elevated Atmospheric Variable Less common for 4,6-diethyl derivatives
  • The method involving methyl acetoacetate and N-methyl-propylamine with Lewis acid catalysis under controlled temperature and reduced pressure is the most efficient and industrially viable route for synthesizing 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine and its analogs.
  • Control of reaction temperature and rate of amine addition is critical to minimize byproducts and maximize yield.
  • Dehydration under reduced pressure facilitates removal of water and solvent recovery, improving process sustainability.
  • The choice of catalyst influences the cyclization rate and purity of the final product; aluminum chloride and nickelous chloride have demonstrated excellent performance.
  • Vacuum distillation allows isolation of the product with high purity and yield.

The preparation of 4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is best achieved through the condensation of ethyl or methyl acetoacetate derivatives with appropriate diamines under controlled temperature and pressure, followed by Lewis acid-catalyzed cyclization. This method offers high yields, scalability, and manageable reaction conditions suitable for industrial production. Alternative methods such as aminolysis of esters or organic acid cyclization exist but generally yield lower efficiencies.

Chemical Reactions Analysis

Types of Reactions

4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is a nitrogen-containing heterocyclic compound featuring a tetrahydropyrimidine ring with two ethyl groups at the 4 and 6 positions. This compound has a molecular formula of C8H17N3C_8H_{17}N_3 and a molecular weight of approximately 196.26 g/mol. Tetrahydropyrimidine derivatives are known for diverse biological activities and potential therapeutic applications. The uniqueness of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is due to its specific substitution pattern and resultant biological activities, differentiating it from other similar compounds. The dual ethyl substituents at positions 4 and 6 enhance its lipophilicity and receptor binding capabilities compared to simpler or differently substituted analogs.

Synthesis
The synthesis of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine can be achieved through several methods.

Applications
The unique properties of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine lend themselves to various applications:

Biological Activities
Research indicates that tetrahydropyrimidine derivatives exhibit significant biological activities. Studies on the interactions of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine with biological targets have revealed:

Compound NameStructureUnique Features
1,3-DiethylureaStructureSimple urea derivative with less complexity; used in agricultural applications.
4-Methyl-1,4-dihydropyrimidin-2(1H)-oneStructureExhibits different biological activities; often studied for its neuroprotective effects.
2-Amino-3-methylpyridineStructureA pyridine derivative that shows distinct pharmacological profiles compared to tetrahydropyrimidines.

Mechanism of Action

The mechanism of action of 4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Substituent Effects: Ethyl vs. Methyl and Chloro Groups

4,6-Dichloropyrimidin-2-amine ()
  • Structure : Chloro substituents at positions 4 and 6 instead of ethyl groups.
  • Synthesis : Synthesized via chlorination of pyrimidine precursors using phosphoryl chloride .
  • Reactivity : Chloro groups are electron-withdrawing, enhancing electrophilic substitution reactivity compared to ethyl groups (electron-donating).
  • Applications : Intermediate for pharmaceuticals and agrochemicals due to halogen’s versatility in cross-coupling reactions .
N,N-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine ()
  • Structure : Methyl groups on nitrogen atoms instead of ethyl substituents on the pyrimidine ring.
  • Solubility : Higher polarity due to methyl groups may improve aqueous solubility relative to ethyl analogs .
6-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine ()
  • Structure : Single methyl group at position 6.
  • Physical Properties : Molecular weight (113.16 g/mol) is lower than diethyl analogs, influencing boiling points and crystallinity .
  • Synthetic Accessibility : Simpler alkylation steps compared to diethyl derivatives, which may require controlled conditions to avoid over-alkylation.

Physicochemical and Spectroscopic Properties

Compound Substituents Melting Point (°C) Key NMR Shifts (¹H, DMSO-d6)
4,6-Diethyl-tetrahydropyrimidin-2-amine* 4,6-diethyl Not reported Predicted δ ~1.2 (CH₃), 2.5–3.0 (CH₂, ring)
4,6-Dichloro-pyrimidin-2-amine (B6) 4,6-dichloro 159–161 δ 3.52 (d, CH₂), 2.96 (t, ≡CH)
6-Methyl-tetrahydropyrimidin-2-amine 6-methyl Not reported δ ~2.3 (CH₃), 3.0–3.5 (ring CH₂)

*Predicted data based on ethyl group analogs.

Biological Activity

4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is a nitrogen-containing heterocyclic compound notable for its tetrahydropyrimidine ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is C10H16N4C_{10}H_{16}N_4 with a molecular weight of approximately 196.26 g/mol. The compound features two ethyl substituents at positions 4 and 6 of the tetrahydropyrimidine ring, which enhance its lipophilicity and receptor binding capabilities compared to other derivatives.

Biological Activities

Research indicates that tetrahydropyrimidine derivatives exhibit significant biological activities including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant agent through its ability to scavenge free radicals.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
  • Cytotoxic Effects : Exhibits cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Biological ActivityDescription
AntioxidantEffective in scavenging DPPH radicals; IC50 values comparable to ascorbic acid .
AntimicrobialDemonstrated activity against Klebsiella spp. with varying IC50 values .
CytotoxicityInduces cell death in specific cancer cell lines; further studies needed .

Synthesis Methods

The synthesis of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine can be achieved through several methods:

  • Condensation Reactions : Involves the reaction of appropriate diamines with carbonyl compounds.
  • Cyclization Processes : Utilizing precursors that facilitate the formation of the tetrahydropyrimidine ring structure.

Structure-Activity Relationships (SAR)

The unique substitution pattern of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine contributes significantly to its biological activity. The presence of ethyl groups at the 4 and 6 positions enhances lipophilicity and improves interactions with biological targets. Comparative studies with similar compounds reveal that variations in substitution can lead to significant differences in pharmacological profiles.

Table 2: Comparison with Related Compounds

Compound NameStructureBiological Activity Highlights
1,3-DiethylureaStructureUsed in agricultural applications; less complex.
4-Methyl-1,4-dihydropyrimidin-2(1H)-oneStructureNeuroprotective effects; distinct pharmacological profile.
2-Amino-3-methylpyridineStructureDifferent pharmacological effects compared to tetrahydropyrimidines.

Case Studies

Recent studies have highlighted the potential of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine in various therapeutic areas:

  • Cancer Research : A study demonstrated that this compound effectively reduced glioma cell viability by inducing apoptosis through multiple pathways including the inhibition of AKT and mTOR signaling pathways .
  • Antimicrobial Testing : In vitro assays revealed that certain derivatives exhibited potent antibacterial activity against resistant strains of bacteria like Klebsiella pneumoniae, suggesting potential for development into new antibiotics .
  • Antioxidant Studies : Compounds structurally related to 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine have been evaluated for their antioxidant properties using DPPH assays. Results indicated promising IC50 values that support further exploration in oxidative stress-related diseases .

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